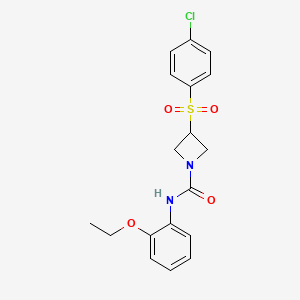

![molecular formula C11H9ClN2O2S2 B2965113 2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide CAS No. 864974-84-5](/img/structure/B2965113.png)

2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

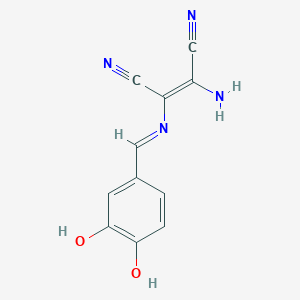

The compound “2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The presence of the chloro group indicates that one of the hydrogen atoms in the molecule has been replaced by a chlorine atom .

Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method could start with 5-chloro-2-thiophenecarboxylic acid . This compound could undergo Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene . Then, liquid alkali hydrolysis could be performed to obtain the target product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its constituent parts. The thiophene rings, the carboxamide group, and the chloro group all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents present. For example, under certain conditions, the compound could undergo reactions typical of carboxamides or chlorinated compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group could affect the compound’s reactivity and the presence of the carboxamide group could influence its solubility in different solvents .科学的研究の応用

Synthesis and Chemical Reactions

This compound is part of a broader class of thiophene derivatives that are of interest due to their diverse chemical reactions and potential as building blocks for more complex molecules. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate demonstrate the synthesis of thiophene derivatives, highlighting a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids in high yield, indicating the versatility of thiophene carboxylates in synthesis (Corral & Lissavetzky, 1984).

Biological Activity

Thiophene derivatives, including those related to "2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide," show potential in various biological applications. For instance, the synthesis and evaluation of nitrothiophene-5-carboxamides reveal their potential as radiosensitizers and bioreductively activated cytotoxins, suggesting the importance of structural modifications on thiophene derivatives for enhancing biological activity (Threadgill et al., 1991).

Antimicrobial and Antipathogenic Effects

Research on thiophene derivatives also focuses on their antimicrobial and antipathogenic effects. For example, studies on the antimicrobial evaluation and docking studies of thiophene-2-carboxamides demonstrate their potential in addressing microbial infections, offering insights into the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Anticonvulsant and CNS Activity

Furthermore, thiophene derivatives have been studied for their central nervous system (CNS) activity, including anticonvulsant effects. The crystal structures of certain anticonvulsant enaminones derived from thiophene carboxamides have been determined, contributing to the understanding of their biological activity and paving the way for the development of new CNS-active compounds (Kubicki, Bassyouni, & Codding, 2000).

Safety and Hazards

This compound could pose certain hazards due to its chemical structure. For example, it could cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

将来の方向性

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its potential applications. For example, it could be interesting to explore its potential use in the synthesis of other complex organic molecules or its potential biological activity .

特性

IUPAC Name |

2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXNHRWENYHPIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)

![4-(4-methoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2965039.png)

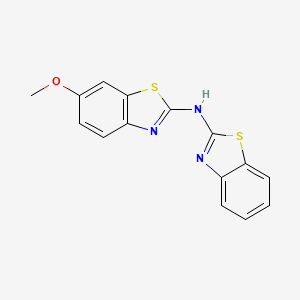

![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)

![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)

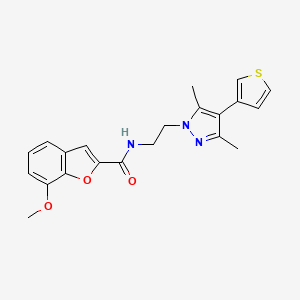

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2965042.png)

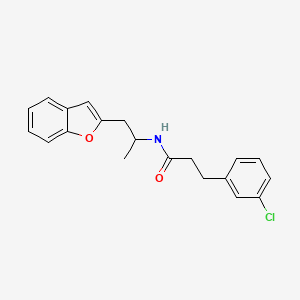

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)

![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)

![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)

![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)